Cas no 882670-68-0 (Benzoic acid, 5-bromo-2,3,4-trimethoxy-)

Benzoic acid, 5-bromo-2,3,4-trimethoxy-, is a brominated and methoxylated derivative of benzoic acid, characterized by its distinct substitution pattern. This compound is of interest in organic synthesis and pharmaceutical research due to its functional groups, which enhance reactivity and enable selective modifications. The bromine atom at the 5-position offers a handle for further cross-coupling reactions, while the trimethoxy groups contribute to steric and electronic effects, influencing solubility and binding interactions. Its well-defined structure makes it a valuable intermediate in the development of bioactive molecules, particularly in medicinal chemistry. The compound's stability and purity are critical for reproducible results in synthetic applications.
Benzoic acid, 5-bromo-2,3,4-trimethoxy- structure
882670-68-0 structure
Product name:Benzoic acid, 5-bromo-2,3,4-trimethoxy-
CAS No:882670-68-0
MF:C10H11O5Br
MW:291.095
CID:4287895

Benzoic acid, 5-bromo-2,3,4-trimethoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 5-bromo-2,3,4-trimethoxy-

Benzoic acid, 5-bromo-2,3,4-trimethoxy- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-24574710-1.0g
5-bromo-2,3,4-trimethoxybenzoic acid
882670-68-0 95%
1.0g
$0.0 2022-12-08

Benzoic acid, 5-bromo-2,3,4-trimethoxy- Related Literature

Additional information on Benzoic acid, 5-bromo-2,3,4-trimethoxy-

Benzoic Acid, 5-Bromo-2,3,4-Trimethoxy

The compound with CAS No 882670-68-0, commonly referred to as Benzoic acid, 5-bromo-2,3,4-trimethoxy, is a highly specialized aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with bromine at the 5-position and methoxy groups at the 2, 3, and 4 positions. These substituents impart distinctive chemical and biological properties to the molecule.

Benzoic acid derivatives have long been recognized for their versatility in organic synthesis and their potential applications in drug development. The presence of multiple methoxy groups in 5-bromo-2,3,4-trimethoxybenzoic acid significantly influences its electronic properties. Methoxy groups are known to act as electron-donating groups through resonance effects, which can enhance the reactivity of the aromatic ring in certain chemical reactions. Additionally, the bromine substituent at the 5-position introduces a halogen atom into the structure, which can further modulate the electronic environment of the molecule.

Recent studies have highlighted the potential of 5-bromo-2,3,4-trimethoxybenzoic acid as a precursor for synthesizing bioactive compounds. Researchers have explored its use in constructing complex molecular frameworks through various coupling reactions and cross-coupling methodologies. For instance, Suzuki-Miyaura coupling reactions have been employed to attach diverse aryl or heteroaryl groups to this compound's bromine atom. This approach has enabled the creation of novel heterocyclic compounds with potential applications in medicinal chemistry.

The synthesis of Benzoic acid, 5-bromo-2,3,4-trimethoxy typically involves multi-step processes that require precise control over reaction conditions. One common strategy involves the bromination of a pre-synthesized trimethoxybenzoic acid derivative. This process often utilizes bromine or brominating agents under specific conditions to ensure selective substitution at the desired position on the aromatic ring. The methoxy groups play a crucial role in directing the bromination reaction due to their strong activating effects on the ring.

In terms of biological activity, 5-bromo-2,3,4-trimethoxybenzoic acid has shown promise in preliminary assays targeting various enzymes and receptors. For example, studies have demonstrated its ability to modulate kinase activity and inhibit certain enzymes involved in inflammatory pathways. These findings suggest that this compound could serve as a lead molecule for developing therapeutic agents targeting inflammatory diseases or other conditions where enzyme inhibition is beneficial.

Furthermore, recent advancements in computational chemistry have allowed researchers to model the interactions of Benzoic acid derivatives with biological targets at an atomic level. By employing molecular docking studies and quantum mechanical calculations, scientists can predict how modifications to the substituents on this compound might influence its binding affinity and selectivity for specific targets. Such insights are invaluable for guiding iterative rounds of synthesis and optimization.

Another area where 5-bromo-2,3,4-trimethoxybenzoic acid has shown potential is in materials science. Its rigid aromatic structure and functional substituents make it a candidate for use in designing advanced materials such as organic semiconductors or stimuli-responsive polymers. Researchers are exploring how these properties can be leveraged to develop materials with tailored electronic or mechanical characteristics.

In conclusion,Benzoic acid derivatives like 5-bromo-2,3,4-trimethoxybenzoic acid continue to be a focal point for innovation across multiple disciplines. With ongoing advancements in synthetic methods and computational tools,the exploration of this compound's properties is expected to yield new insights into its applications in medicine,materials science,and beyond.As research progresses,this compound may pave the way for groundbreaking discoveries that address unmet needs in these fields.

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